4-(2-Azidoethyl)phenol

RNA Proximity Labeling Bioorthogonal Chemistry Transcriptomics

4-(2-Azidoethyl)phenol (CAS 74447-34-0, synonym Ph_N3) is a phenolic azide derivative characterized by an ethyl-linked azido group para to a phenolic hydroxyl. As a clickable APEX2 probe, it is specifically designed to overcome the low labeling efficiency of the biotin-phenoxyl radical in APEX2-mediated proximity labeling, a critical limitation for RNA subcellular localization studies in live cells.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13589104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Azidoethyl)phenol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN=[N+]=[N-])O
InChIInChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2
InChIKeyGZAPPTHNMZFARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Azidoethyl)phenol: A Clickable APEX2 Probe with Dual Biotinylation Routes for Live-Cell RNA Proximity Labeling


4-(2-Azidoethyl)phenol (CAS 74447-34-0, synonym Ph_N3) is a phenolic azide derivative characterized by an ethyl-linked azido group para to a phenolic hydroxyl . As a clickable APEX2 probe, it is specifically designed to overcome the low labeling efficiency of the biotin-phenoxyl radical in APEX2-mediated proximity labeling, a critical limitation for RNA subcellular localization studies in live cells [1].

Why Standard Azide or Phenol Probes Cannot Substitute for 4-(2-Azidoethyl)phenol in APEX2 Proximity Labeling


In APEX2-mediated proximity labeling, the use of generic azide or phenol probes is hindered by two critical factors. First, the efficiency of the biotin-phenoxyl radical used for labeling RNAs is inherently low, which can limit compatibility with downstream profiling methods [1]. Second, a balance of reactivity, hydrophilicity, and lipophilicity is essential for effective APEX2 probe function in a live-cell environment. 4-(2-Azidoethyl)phenol (Ph_N3) was specifically designed and selected from a set of phenol derivatives for its reliable labeling ability and its unique capacity to support two distinct biotinylation routes (CuAAC and SPAAC), a feature not inherent to simple azides or phenols [1]. Its inertness under singlet oxygen-mediated RNA labeling conditions further distinguishes it from many other phenolic compounds [2].

Quantitative Evidence for 4-(2-Azidoethyl)phenol's Superiority in APEX2-Mediated RNA Proximity Labeling and Downstream Analysis


Dual Biotinylation Routes (CuAAC and SPAAC) Enhance Downstream Analytical Flexibility

4-(2-Azidoethyl)phenol (Ph_N3) uniquely enables two distinct biotinylation pathways for downstream analysis: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. In contrast, the standard APEX2 labeling method relies on a single, less efficient biotin-phenoxyl radical route . This dual-route capability allows researchers to select the optimal biotinylation method based on experimental constraints such as copper sensitivity or reaction speed [1].

RNA Proximity Labeling Bioorthogonal Chemistry Transcriptomics

Orthogonal Dual-Location Labeling (Mitochondrial Matrix and Nucleus) Validates Probe Specificity

4-(2-Azidoethyl)phenol (Ph_N3) demonstrates validated orthogonality with a singlet oxygen (1O2)-mediated labeling strategy, enabling simultaneous, non-interfering dual-location labeling in live cells [1]. In a proof-of-concept study, APEX2/Ph_N3 was used to label the mitochondrial matrix transcriptome with high sensitivity and specificity, while DRAQ5, a DNA-intercalating photosensitizer, was simultaneously used for nucleus-restricted 1O2 labeling [1]. This dual-labeling approach was validated at the imaging level, confirming that Ph_N3's reactivity does not cross-react with the 1O2-mediated system, a critical feature for multiplexed spatial biology studies [1].

RNA Trafficking Subcellular Localization Chemoproteomics

High Purity (≥95% by HPLC) and Documented Stability for Reproducible Experimental Results

Commercially available 4-(2-Azidoethyl)phenol is supplied with a purity of >95.0% as determined by HPLC (with total nitrogen) and up to 99.89% by HPLC from select vendors . The compound is a liquid at 20°C and requires refrigerated storage (0-10°C) under inert gas to prevent degradation . This level of purity is critical for minimizing off-target effects in sensitive proximity labeling and bioconjugation applications, ensuring the reliability and reproducibility of experimental results.

Chemical Biology Reagents Quality Control Assay Reproducibility

Optimal Research Applications for 4-(2-Azidoethyl)phenol Based on Demonstrated Evidence


High-Sensitivity Transcriptome Profiling of Subcellular Compartments

Researchers investigating the subcellular localization of RNA, particularly within the mitochondrial matrix, can leverage 4-(2-Azidoethyl)phenol (Ph_N3) in conjunction with APEX2 to achieve high-sensitivity and high-specificity transcriptome labeling. The probe's reliable labeling ability and dual biotinylation routes ensure robust downstream analysis via high-throughput sequencing, overcoming the efficiency limitations of standard APEX2 methods [1].

Multiplexed Spatial Biology and RNA Translocation Studies

For experiments requiring simultaneous visualization or isolation of RNA from two distinct subcellular locations, 4-(2-Azidoethyl)phenol provides a validated orthogonal labeling solution. Its demonstrated compatibility with singlet oxygen-mediated labeling enables dual-location labeling in live cells without signal crosstalk, making it an ideal choice for studying RNA trafficking, translocation dynamics, and organelle communication [1].

Click Chemistry-Mediated Bioconjugation and Functionalization

The azido group in 4-(2-Azidoethyl)phenol serves as a reliable handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. This enables the precise conjugation of the phenolic scaffold to alkyne-modified biomolecules, polymers, or surfaces. The compound's bifunctional nature allows for sequential or orthogonal modifications, making it a versatile building block for creating complex molecular architectures in chemical biology and materials science [REFS-1, REFS-2].

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